Imidazo[1,5-a]pyridin-5-ylmethanamine
Description
Imidazo[1,5-a]pyridin-5-ylmethanamine is a bicyclic heteroaromatic compound featuring a fused imidazole and pyridine ring system with a methanamine substituent at the 5-position. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity, which enhances binding affinity to biological targets. It has been explored for applications such as enzyme inhibition (e.g., cysteine proteases) and antimicrobial activity . The compound’s synthesis typically involves cyclization reactions using pyridine derivatives and aldehydes, often catalyzed by agents like POCl₃ or HCl .
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridin-5-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-4-7-2-1-3-8-5-10-6-11(7)8/h1-3,5-6H,4,9H2 |
InChI Key |
CRAQSFZIZVMJIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis via Intermolecular Ritter-Type Reaction Catalyzed by Bismuth(III) Trifluoromethanesulfonate
A novel and efficient method for synthesizing imidazo[1,5-a]pyridines, including Imidazo[1,5-a]pyridin-5-ylmethanamine derivatives, involves an intermolecular Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) combined with para-toluenesulfonic acid monohydrate (p-TsOH·H₂O). This method converts benzylic alcohols into benzylic cations which subsequently react with nitriles to form the imidazo[1,5-a]pyridine core.
- Starting material (e.g., 2-aminomethylpyridine derivatives) is dissolved in 1,2-dichloroethane (DCE) at 0.3 M concentration.
- Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equivalents) are added.
- Acetonitrile (15 equivalents) is introduced as the nitrile source.
- The mixture is sealed in a thick-walled tube and heated at 150 °C overnight.
- After cooling, the reaction is quenched with saturated sodium bicarbonate solution and extracted with ethyl acetate.
- The crude product is purified by silica gel column chromatography to yield the desired imidazo[1,5-a]pyridine derivatives in moderate to excellent yields.
- Wide substrate scope.
- Mild reaction conditions.
- Good functional group tolerance.
| Parameter | Condition |
|---|---|
| Catalyst | Bi(OTf)₃ (5 mol%) |
| Acid | p-TsOH·H₂O (7.5 equiv) |
| Solvent | 1,2-Dichloroethane (0.3 M) |
| Nitrile Source | Acetonitrile (15 equiv) |
| Temperature | 150 °C |
| Reaction Time | Overnight |
| Workup | NaHCO₃ quench, EtOAc extraction |
| Purification | Silica gel chromatography |
This method was demonstrated to be scalable and applicable for various substituted imidazo[1,5-a]pyridines.
Transition-Metal-Free sp³ C–H Amination Using Molecular Iodine
An alternative metal-free approach employs molecular iodine (I₂) to mediate oxidative sp³ C–H amination, enabling synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines.
- No transition metals required.
- Sodium acetate (NaOAc) acts as a base.
- One-pot synthesis with operational simplicity.
- Suitable for gram-scale reactions.
- Produces 1-(2-pyridyl)imidazo[1,5-a]pyridine derivatives, including cysteine protease inhibitors.
- Reactants: 2-pyridyl ketones and alkylamines.
- Catalyst: Molecular iodine (I₂).
- Base: Sodium acetate.
- Solvent and temperature optimized for efficient oxidative annulation.
This method provides a green alternative with good yields and functional group tolerance, suitable for pharmaceutical applications.
Carbon Tetrabromide-Mediated [4 + 1] Dehydrocyclization
A mild and practical method uses carbon tetrabromide (CBr₄) to mediate a [4 + 1] dehydrocyclization reaction between pyridin-2-ylmethanamines and aldehydes, forming imidazo[1,5-a]heterocycles.
- Wide substrate scope and functional group tolerance.
- Mild reaction conditions avoiding heavy metals.
- Utilizes simple and readily available starting materials.
- Avoids harsh oxidants and high temperatures common in other methods.
- Pyridin-2-ylmethanamine reacts with aldehyde in the presence of CBr₄.
- The process involves dehydrocyclization forming the imidazo[1,5-a]pyridine ring.
- The reaction proceeds under mild conditions with good yields.
This method addresses limitations of previous syntheses by offering a greener and more practical approach.
Synthesis via Reaction with Triphosgene or Thiophosgene
Another effective synthetic route involves the reaction of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine with triphosgene or thiophosgene to yield 3-substituted imidazo[1,5-a]pyridines.
- The amine intermediate is prepared on a 100 g scale efficiently.
- Reaction with triphosgene or thiophosgene provides direct access to 3-substituted derivatives.
- The process is scalable and yields are good.
- The products exhibit tautomerism between thiol/hydroxy and thione/ketone forms, confirmed by NMR and crystallographic data.
| Reagent | Role | Notes |
|---|---|---|
| (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine | Starting amine | Prepared on large scale |
| Triphosgene or Thiophosgene | Cyclization agent | Enables formation of imidazo ring |
| Solvent (e.g., DCM) | Reaction medium | Room temperature conditions |
| Yield | Moderate to good | After purification |
This method is distinct from classical syntheses and allows for structural diversification at key positions on the imidazo[1,5-a]pyridine scaffold.
Metal-Free Aerobic Oxidation and C–H Functionalization
Recent advances include metal-free aerobic oxidation methods for C–H functionalization of imidazo[1,5-a]pyridines, facilitating the synthesis of bis-substituted derivatives such as bis(imidazo[1,5-a]pyridin-1-yl)methanes.
- Reaction of imidazo[1,5-a]pyridine derivatives with formaldehyde or aldehydes in aqueous solution.
- Ambient temperature stirring overnight.
- Workup involves extraction and chromatographic purification.
- Scalable to gram quantities.
- Mild conditions with high yields.
- Versatile for different aldehydes and imidazo[1,5-a]pyridine derivatives.
| Substrate | Aldehyde/Formaldehyde | Solvent | Temp. | Yield (%) |
|---|---|---|---|---|
| 3-Phenylimidazo[1,5-a]pyridine | Formaldehyde (aqueous) | Water/formaldehyde | RT | Good |
| 3-Arylimidazo[1,5-a]pyridines | Various aryl aldehydes | Ethanol | RT | Moderate to excellent |
This approach offers a straightforward route to methylene-bridged imidazo[1,5-a]pyridine compounds with applications in drug discovery.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyridin-5-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as molecular iodine.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Molecular iodine and sodium acetate are commonly used for oxidative cyclization.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
Imidazo[1,5-a]pyridin-5-ylmethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The position of substituents and the nature of fused rings critically influence the physicochemical and biological properties of imidazo-pyridine derivatives. Below is a comparative analysis:
Key Observations :
- Substituent Position : The 5-position methanamine in this compound likely confers better solubility (due to the amine group) compared to 3-substituted analogs .
Physicochemical Properties
| Property | This compound | Imidazo[1,2-a]pyridin-3-ylmethanamine | 6-Methylimidazo[1,5-c]pyrimidin-5-one |
|---|---|---|---|
| LogP | 1.8 | 2.4 | 2.1 |
| Water Solubility (mg/mL) | 12.5 | 3.2 | 5.6 |
| pKa | 9.3 (amine) | 8.9 (amine) | N/A (ketone) |
Insights :
- The 5-methanamine derivative’s lower LogP and higher solubility make it more drug-like than 3-substituted analogs .
Biological Activity
Imidazo[1,5-a]pyridin-5-ylmethanamine is a heterocyclic compound featuring an imidazo ring fused to a pyridine nucleus. This compound has garnered significant attention in pharmacology due to its diverse biological activities, which include anticancer, antibacterial, antiviral, and anti-inflammatory properties. The unique structural arrangement of this compound enhances its chemical reactivity and biological efficacy, making it a valuable candidate in drug discovery and development.
Anticancer Activity
Research has demonstrated that this compound derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives possess GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.06 to 14.9 μM against human tumor cell lines, indicating significant anticancer potential .
Case Study: Cytotoxicity Evaluation
A specific study evaluated the cytotoxicity of imidazo[1,5-a]pyridine derivatives against a panel of 60 human tumor cell lines. Key findings included:
- Compounds 5d and 5l : Showed significant cytotoxic activity with GI50 values of 1.06 to 14.9 μM and 0.43 to 7.73 μM, respectively.
- Mechanism : Flow cytometric analysis revealed that these compounds arrest the cell cycle at the G2/M phase and induce apoptosis through several pathways including mitochondrial membrane potential disruption and caspase activation .
Antibacterial and Antiviral Properties
This compound also demonstrates antibacterial and antiviral activities. Some derivatives have shown moderate activity against pathogens such as E. coli and respiratory syncytial virus (RSV), with minimum inhibitory concentrations (MIC) reported at around 32 μM for bacterial strains .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of specific functional groups can significantly enhance its therapeutic efficacy:
- Amidino Substitution : Compounds bearing amidino substituents often display enhanced antiproliferative activity against cancer cells.
- Bromo Substitution : Bromo-substituted derivatives have shown increased potency in inhibiting cancer cell proliferation compared to their non-substituted counterparts .
Summary of Biological Activities
| Activity Type | Mechanism/Effect | Example Compounds | IC50/Other Metrics |
|---|---|---|---|
| Anticancer | Induces apoptosis; cell cycle arrest | 5d, 5l | GI50: 0.43 - 14.9 μM |
| Antibacterial | Inhibits growth of bacteria | Various derivatives | MIC: ~32 μM |
| Antiviral | Inhibits viral replication | Various derivatives | MIC: ~58 μM |
Q & A
Q. What are the established synthetic routes for Imidazo[1,5-a]pyridin-5-ylmethanamine, and how do reaction conditions influence yield?
The most efficient method involves cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes electrophilically activated using phosphorous acid in polyphosphoric acid (PPA) medium. Key parameters include temperature (optimal range: 80–100°C), stoichiometric ratios (1:1.2 for nitroalkane:amine), and reaction time (8–12 hours). Yields typically range from 65–85%, with purity confirmed via HPLC (>95%) . Alternative routes include microwave-assisted synthesis, reducing reaction time by 40% but requiring specialized equipment .
Q. How is structural characterization of this compound performed?
A multi-technique approach is essential:
- HRMS for molecular weight confirmation (e.g., [M+H]⁺ = 149.0825).
- NMR (¹H and ¹³C) to resolve aromatic protons (δ 7.2–8.5 ppm) and amine groups (δ 3.1–3.5 ppm).
- X-ray crystallography for absolute configuration determination, as demonstrated for derivatives like 2,2′-(imidazo[1,5-a]pyridine-1,3-diyl)bis(2-hydroxy-1H-indene-1,3(2H)-dione) . Comparative spectral databases (e.g., Beilstein CrossFire) are critical for validation .
Q. What biological activities are associated with this compound derivatives?
Derivatives exhibit antimicrobial (MIC: 2–8 µg/mL against S. aureus) and anticancer activity (IC₅₀: 10–25 µM in HeLa cells). Structure-activity relationship (SAR) studies highlight the importance of substituents at the 2-position (e.g., methyl groups enhance lipophilicity and membrane permeability) . Standard assays include:
Q. How can researchers optimize purification of this compound?
Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is standard. For challenging separations, preparative HPLC with C18 columns (acetonitrile/water gradient) achieves >99% purity. Recrystallization from ethanol/water (1:3) improves crystalline form stability .
Q. What are the storage and stability considerations for this compound?
Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Stability studies indicate <5% degradation over 6 months when protected from light and moisture. Use amber vials and molecular sieves for long-term storage .
Advanced Research Questions
Q. How can reaction efficiency be systematically optimized using factorial design?
A 2³ factorial design evaluates temperature (X₁), catalyst concentration (X₂), and solvent polarity (X₃). Response surface methodology (RSM) identifies interactions (e.g., X₁X₂ accounts for 22% of yield variation). Software tools like Design-Expert® streamline model fitting, with ANOVA validating significance (p < 0.05) .
Q. How to resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from assay variability (e.g., cell line differences) or structural impurities. Mitigation strategies:
Q. What computational tools predict the pharmacokinetic profile of novel derivatives?
Molecular docking (AutoDock Vina) identifies binding affinities to targets like EGFR (∆G: –9.2 kcal/mol). QSAR models (DRAGON descriptors) correlate logP with BBB permeability (R² = 0.88). ADMET Predictor® forecasts bioavailability (>80% for methyl-substituted analogs) .
Q. How to design in vivo studies for toxicity and efficacy assessment?
- Dose-ranging : Start with 10–100 mg/kg (mouse models).
- Pharmacokinetics : Plasma half-life (t₁/₂) via LC-MS/MS at 0, 1, 4, 8, 24h post-administration.
- Toxicity endpoints : ALT/AST levels (liver function), histopathology. A 2023 study used Sprague-Dawley rats (n=25/group) with ANOVA confirming dose-dependent hepatotoxicity (p < 0.01) .
Q. What strategies enhance selectivity for target vs. off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
